molecular formula C15H12ClN3O2 B2368843 3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide CAS No. 2220160-64-3

3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B2368843
CAS No.: 2220160-64-3
M. Wt: 301.73
InChI Key: BHCLKBNIKWESKP-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a pyridine ring, a chloro substituent, and an azetidinone moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with 4-(2-oxoazetidin-1-yl)aniline under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as SnCl2·2H2O to optimize the yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular proteins, affecting various biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide apart from similar compounds is its unique combination of a pyridine ring, chloro substituent, and azetidinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c16-13-9-17-7-5-12(13)15(21)18-10-1-3-11(4-2-10)19-8-6-14(19)20/h1-5,7,9H,6,8H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCLKBNIKWESKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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